2-Benzyl-2-fluorooxirane
Overview
Description
2-Benzyl-2-fluorooxirane is an organic compound with the molecular formula C9H9FO. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a benzyl group and a fluorine atom attached to the oxirane ring. It is used as an intermediate in the synthesis of various chemicals and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-2-fluorooxirane can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with potassium fluoride in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing waste.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-fluorooxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl fluoroacetate using oxidizing agents like peracids.
Reduction: Reduction reactions can convert this compound to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxide ions, to form benzyl glycol derivatives.
Common Reagents and Conditions:
Oxidation: Peracids, such as peracetic acid, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products:
Oxidation: Benzyl fluoroacetate.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl glycol derivatives.
Scientific Research Applications
2-Benzyl-2-fluorooxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-fluorooxirane involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
2-Benzyl-oxirane: Similar structure but lacks the fluorine atom.
2-Fluorooxirane: Similar structure but lacks the benzyl group.
2-Benzyl-2-chlorooxirane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 2-Benzyl-2-fluorooxirane is unique due to the presence of both a benzyl group and a fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.
Properties
IUPAC Name |
2-benzyl-2-fluorooxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9(7-11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRGNRRFDQNQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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